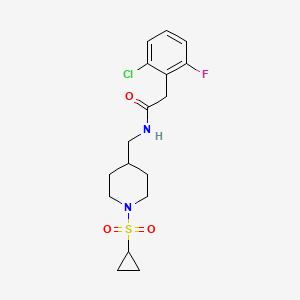
1-(4-(Pyridin-4-yloxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions, often using a one-pot method for efficiency. For example, a three-component synthesis method is described for creating a pyridine derivative using malononitrile, 4-methoxybenzaldehyde, and piperidine as starting materials . Similarly, a one-pot, three-component synthesis is reported for a compound involving piperidinyl and thiourea moieties . These methods suggest that the synthesis of "1-(4-(Pyridin-4-yloxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone" could potentially be achieved through a similar multi-component strategy, possibly involving a piperidine derivative, a pyridine-containing compound, and a thiophene derivative as starting materials.
Molecular Structure Analysis
The molecular structure of compounds is typically elucidated using spectroscopic techniques such as NMR, mass spectrometry, and sometimes X-ray crystallography. For instance, the structure of a novel cathinone derivative was characterized using a combination of these techniques . The presence of pyridine and piperidine rings in the compounds studied suggests that the molecular structure of "1-(4-(Pyridin-4-yloxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone" would likely exhibit similar features that can be analyzed using these methods.
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from their functional groups. The pyridine and piperidine rings are known to participate in various chemical reactions, often acting as nucleophiles or bases. The thiophene moiety can also undergo electrophilic aromatic substitution reactions. The papers do not provide specific reactions for the compound , but they do discuss the reactivity of structurally related compounds, which can be used to predict the chemical behavior of "1-(4-(Pyridin-4-yloxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone" .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are closely related to their molecular structure. For example, the compound described in paper has a stabilization relative energy and exhibits specific electronic properties such as chemical potential and hardness. These properties are important for understanding the compound's stability and reactivity. The compound in paper is noted for its drug-likeness and oral bioavailability, which are crucial for potential therapeutic applications. These insights provide a basis for predicting the properties of "1-(4-(Pyridin-4-yloxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone", which may have similar characteristics due to the presence of related functional groups.
Aplicaciones Científicas De Investigación
Hydrogen-Bonding Patterns in Enaminones
Research on enaminones like (2Z)-1-(4-bromophenyl)-2-(piperidin-2-ylidene)ethanone reveals significant insights into hydrogen-bonding patterns, which are crucial for understanding molecular stability and interactions in solid-state chemistry. These studies highlight the role of bifurcated intra- and intermolecular hydrogen bonding in establishing molecular conformation and crystal packing, contributing to the design of materials with desired physical properties (Balderson et al., 2007).
Antiviral and Antibacterial Activities
Compounds structurally related to the query molecule have been explored for their antiviral and antibacterial potentials. For instance, derivatives of 1H-pyrazolo[3,4-b]pyridine have shown activity against HSV1 and HAV-MBB, suggesting a pathway for developing new antiviral agents (Attaby et al., 2006). Similarly, microwave-assisted synthesis of piperidine-containing pyrimidine imines and thiazolidinones has led to compounds with notable antibacterial activity, indicating their potential in addressing bacterial resistance (Merugu, Ramesh, & Sreenivasulu, 2010).
Anticancer Activity
The synthesis of piperazine-2,6-dione derivatives and their evaluation for anticancer activity underscores the relevance of structurally related compounds in medicinal chemistry. Certain derivatives have exhibited promising anticancer effects against various cancer cell lines, offering a foundation for the development of new anticancer agents (Kumar et al., 2013).
Corrosion Inhibition
Cadmium(II) Schiff base complexes derived from compounds bearing resemblance to the query molecule have demonstrated corrosion inhibition properties on mild steel. This application is significant in materials science, providing insights into the development of new corrosion inhibitors for industrial applications (Das et al., 2017).
Propiedades
IUPAC Name |
1-(4-pyridin-4-yloxypiperidin-1-yl)-2-thiophen-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c19-16(11-13-5-10-21-12-13)18-8-3-15(4-9-18)20-14-1-6-17-7-2-14/h1-2,5-7,10,12,15H,3-4,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPGDWFWZLFQOLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=NC=C2)C(=O)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Pyridin-4-yloxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-cyanothiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2506503.png)
![5-Methyl-2-[[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2506507.png)
![2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide](/img/structure/B2506509.png)
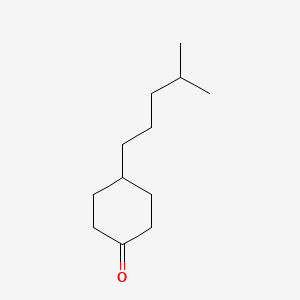
![(4-(Benzo[d][1,3]dioxol-5-ylamino)-7-methyl-1,8-naphthyridin-3-yl)(2-ethylpiperidin-1-yl)methanone](/img/structure/B2506511.png)
![3-(3-Chloro-4-methylphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2506512.png)
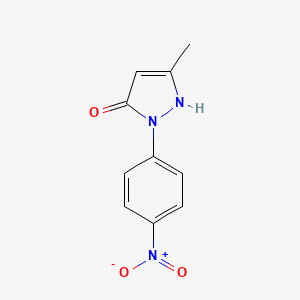
![3-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2506514.png)

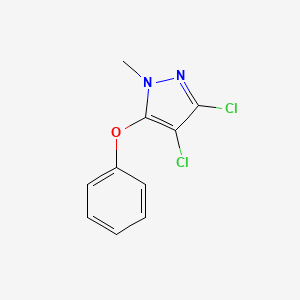
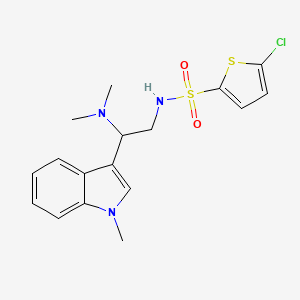
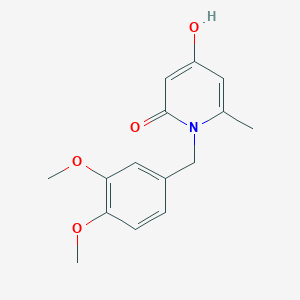
![1-[2-(2,4-Dichloroanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone oxime](/img/structure/B2506525.png)
